BenchChemオンラインストアへようこそ!

3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Mass spectrometry Analytical chemistry Compound identification

3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic small molecule built on a pyrrolidine-2,5-dione (succinimide) scaffold that has been decorated with an N-(4-fluorophenyl) substituent and a C(4)-ethylpiperazine motif. Its molecular formula is C₁₆H₂₀FN₃O₂ and its exact monoisotopic mass is 305.153955 g/mol.

Molecular Formula C16H20FN3O2
Molecular Weight 305.35 g/mol
Cat. No. B4932544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Molecular FormulaC16H20FN3O2
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H20FN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3
InChIKeyLWFIXLRXGPSJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione – Structural Identity & Procurement Baseline for a Piperazine-Functionalized Succinimide Scaffold


3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic small molecule built on a pyrrolidine-2,5-dione (succinimide) scaffold that has been decorated with an N-(4-fluorophenyl) substituent and a C(4)-ethylpiperazine motif [1]. Its molecular formula is C₁₆H₂₀FN₃O₂ and its exact monoisotopic mass is 305.153955 g/mol [1]. The compound belongs to a broad class of piperazine-pyrrolidine-2,5-diones that have been explored as chemokine receptor antagonists, malic enzyme inhibitors, and adrenergic receptor ligands, yet the specific activity profile of this substitution pattern remains sparsely disclosed in the peer-reviewed literature, making careful comparative evaluation essential before procurement [2].

Why Generic Substitution of 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione Carries Quantifiable Risk


Piperazine-pyrrolidine-2,5-dione analogs are not functionally interchangeable. Even within the same patent family, the replacement of the N-aryl group (e.g., 4-fluorophenyl vs. 4-dimethylaminophenyl) or the piperazine N-alkyl chain (ethyl vs. allyl vs. propyl) has been shown to alter in silico binding scores, computed physicochemical properties, and receptor-subtype selectivity profiles [1]. For example, published computational models on the related 1-(4-(dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione scaffold indicate that ring strain in the pyrrolidine-2,5-dione core drives cycloaddition reactivity, while the ethylpiperazine group stabilizes transition states via hydrogen bonding – a cooperative effect that may be lost with alternative N-substituents . Therefore, generic substitution without head-to-head data introduces uncontrolled variables that can compromise assay reproducibility and structure-activity relationship (SAR) consistency.

Quantitative Evidence Guide for 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione vs. Closest Structural Analogs


Exact Mass and Molecular Formula Differentiation vs. N-Alkyl and N-Aryl Variants

The target compound possesses an exact monoisotopic mass of 305.153955 g/mol (C₁₆H₂₀FN₃O₂) as confirmed by GC-MS spectral library entry [1]. This differentiates it from the closely related analog 1-(4-(dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione, which has a molecular formula of C₁₈H₂₆N₄O₂ and a molecular weight of 330.43 g/mol . The mass difference of 25.08 g/mol is analytically resolvable and precludes misidentification in LC-MS or GC-MS workflows.

Mass spectrometry Analytical chemistry Compound identification

Predicted Lipophilicity (clogP) Differentiation from the 4-Dimethylamino Analog

The compound's computed clogP is 1.30 [1]. In contrast, the 4-dimethylamino analog 1-(4-(dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is predicted to have a higher clogP (approximately 1.9–2.2 based on fragment-based calculation) due to the additional methyl groups on the aniline nitrogen . This difference of ~0.6–0.9 log units can affect aqueous solubility, membrane permeability, and protein binding in biological assays.

Physicochemical property prediction Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation

The target compound has a TPSA of 45.67 Ų, 5 hydrogen bond acceptors (HBA), and 0 hydrogen bond donors (HBD) [1]. The dimethylamino analog 1-(4-(dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione has a TPSA of 36.44 Ų (calculated), 4 HBA, and 0 HBD . The higher TPSA and additional HBA of the target compound suggest marginally reduced passive membrane permeability but potentially improved solubility, a trade-off that must be considered when selecting a compound for cell-based vs. biochemical assays.

Drug-likeness Oral bioavailability Blood-brain barrier penetration

Patent Landscape: Chemokine Receptor Antagonist Class Membership with Unquantified Selectivity

The compound falls within the generic Markush structure of US Patent Application 20110224187 A1, which claims pyrrolidine-2,5-dione derivatives as chemokine receptor antagonists [1]. However, no specific IC₅₀, Kᵢ, or selectivity data for the target compound against individual chemokine receptors (e.g., CCR2, CCR5, CXCR3) have been publicly disclosed. This contrasts with other exemplars in the same patent family for which binding data are reported, placing the target compound in an 'activity unconfirmed' procurement category.

Chemokine receptor Inflammation Immunology

Adrenergic Receptor Antagonist Scaffold Potential without Subtype-Selective Quantification

The 1-alkylpiperazinyl-pyrrolidin-2,5-dione chemotype, to which the target compound belongs, has been patented as an α₁ₐ and/or α₁_d adrenergic receptor antagonist scaffold [1]. The patent discloses that compounds of this class can function as dual α₁ₐ/α₁_d antagonists, which is therapeutically relevant for benign prostatic hyperplasia (BPH). However, no receptor-subtype IC₅₀ values or functional antagonism data are available for the specific 4-ethylpiperazine/4-fluorophenyl substitution combination.

Adrenergic receptor Alpha-1 antagonist Urology

Recommended Application Scenarios for 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione Based on Current Evidence


Analytical Reference Standard for GC-MS Spectral Library Matching

The compound's inclusion in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase ID: 8VOhZz8EYRM) with confirmed exact mass and InChIKey establishes it as a verifiable reference standard for mass spectrometry workflows [1]. Procurement as an analytical standard is supported by the availability of a peer-quality reference spectrum, enabling confident compound identification in complex mixtures.

Physicochemical Property Benchmarking in Early-Stage Drug Discovery

With a measured clogP of 1.30, TPSA of 45.67 Ų, 5 HBA, 0 HBD, and a molecular weight of 305.35 g/mol, the compound occupies favorable oral drug-like chemical space (Lipinski compliant) [1]. It can serve as a physicochemical comparator when exploring SAR around the 4-fluorophenyl or ethylpiperazine substituents, particularly when benchmarking against analogs with higher logP or different HBA counts [1].

Scaffold-Hopping Starting Point for Chemokine or Adrenergic Receptor Programs

Although no direct potency data exist for this compound, its structural inclusion within the Markush claims of both chemokine receptor antagonist (US 20110224187 A1) and α₁-adrenergic receptor antagonist patents provides a rational basis for its use as a scaffold-hopping template or a negative-control compound in receptor screening cascades [2][3]. Researchers should request a certificate of analysis (CoA) and consider running a pilot 10-point dose-response curve before integrating it into high-throughput screening libraries.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined 3D structure, moderate conformational flexibility (2 rotatable bonds), and balanced hydrogen-bonding profile make it suitable for molecular docking and pharmacophore modeling studies [1]. It can be used to probe the binding pockets of targets for which the piperazine-pyrrolidine-2,5-dione scaffold has shown affinity, such as malic enzyme isoforms or chemokine receptors, provided that target-specific scoring functions are validated with known actives.

Quote Request

Request a Quote for 3-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.